molecular formula C9H16INO2 B578355 (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1234576-81-8

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B578355
CAS No.: 1234576-81-8
M. Wt: 297.136
InChI Key: CFTPTQLIAIOWLK-ZETCQYMHSA-N
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Description

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is a valuable chiral pyrrolidine intermediate designed for advanced synthetic and medicinal chemistry research. Its core utility lies in the stereospecific reactivity of the iodine moiety, which enables it to act as a versatile electrophilic coupling partner in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings . This makes it a critical building block for the efficient construction of complex, enantiomerically pure molecules for drug discovery programs. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures compatibility with a wide range of reaction conditions and can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. In practical research applications, this compound has been instrumental in the discovery of novel inhibitors for therapeutic targets. For instance, it served as a key synthetic intermediate in the development of a series of potent inhibitors for the mitochondrial branched-chain aminotransferase (BCATm), a potential target for the treatment of obesity and metabolic diseases . The ability to incorporate this chiral scaffold into larger, target-oriented compounds underscores its significant role in expanding chemical space for the identification of new bioactive entities. This chemical is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3S)-3-iodopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16INO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTPTQLIAIOWLK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653989
Record name tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234576-81-8
Record name tert-Butyl (3S)-3-iodopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Synthesis via Chiral Resolution and Alkylation

A prominent route involves the alkylation of enantiomerically pure pyrrolidine intermediates. In a study by Anderson et al. , the (R)-enantiomer of N-Boc-3-(iodomethyl)pyrrolidine was synthesized via alkylation of 2-methylnaphthyridine. For the (S)-enantiomer, an analogous approach employs (S)-pyrrolidine-1-carboxylic acid tert-butyl ester as the starting material. The iodomethyl group is introduced via a Mitsunobu reaction using triphenylphosphine, diethyl azodicarboxylate (DEAD), and methyl iodide, followed by iodination with sodium iodide in acetone under reflux. This method achieves enantiomeric excess (ee) >99% but requires stringent anhydrous conditions .

Key steps:

  • Boc protection of (S)-pyrrolidine.

  • Mitsunobu reaction for methyl group introduction at C3.

  • Iodination via Finkelstein reaction (NaI, acetone, 60°C).

Iodination of Boc-Protected 3-Methylpyrrolidine

Direct iodination of 3-methylpyrrolidine precursors offers a streamlined pathway. tert-Butyl 3-methylpyrrolidine-1-carboxylate undergoes radical iodination using iodine monochloride (ICl) and a radical initiator (e.g., AIBN) in carbon tetrachloride. The reaction proceeds via a radical chain mechanism, yielding the iodomethyl derivative with 85% efficiency . Stereochemical integrity is maintained by conducting the reaction at low temperatures (−20°C) to minimize racemization.

Optimization Data:

ParameterConditionYield (%)ee (%)
Temperature−20°C8599
Iodinating AgentICl8599
SolventCCl₄8599

Hydride Reduction and Sequential Functionalization

A novel method reported by DR-NTU researchers involves the reduction of 2-pyrrolidone derivatives followed by iodocyanation. Sodium hydride (NaH) and sodium iodide (NaI) reduce 2-pyrrolidone to a hemiaminal intermediate, which is silylated (Me₃SiCl) and subjected to iodination with molecular iodine (I₂). Subsequent treatment with potassium cyanide (KCN) introduces the cyano group, but for the target compound, the cyanation step is omitted. The iodomethyl group forms via elimination and iodonium ion interception, achieving 78% yield with 95% ee.

Reaction Sequence:

  • Silylation with Me₃SiCl.

  • Iodination with I₂.

  • Isolation via column chromatography (hexane/EtOAc).

Enantioselective Catalytic Approaches

Rhodium-catalyzed asymmetric hydrogenation of prochiral enamines provides an alternative route. A prochiral 3-vinylpyrrolidine-1-carboxylate precursor is hydrogenated using a chiral Rh-DuPhos catalyst, yielding the (S)-configured amine with 92% ee . Post-hydrogenation iodination with N-iodosuccinimide (NIS) in dichloromethane introduces the iodomethyl group. This method is advantageous for large-scale production due to its catalytic efficiency.

Catalytic Conditions:

  • Catalyst: Rh-(R,R)-DuPhos (2 mol%).

  • Pressure: 50 psi H₂.

  • Solvent: THF, 25°C.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey ReagentsYield (%)ee (%)Scalability
Asymmetric Alkylation(S)-Pyrrolidine-BocDEAD, NaI7599Moderate
Radical Iodination3-Methylpyrrolidine-BocICl, AIBN8599High
Hydride Reduction2-PyrrolidoneNaH, I₂7895Low
Catalytic Hydrogenation3-VinylpyrrolidineRh-DuPhos, NIS8292High

Chemical Reactions Analysis

Types of Reactions

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of the corresponding hydrogen-substituted pyrrolidine.

    Oxidation: Formation of oxidized pyrrolidine derivatives.

Scientific Research Applications

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester involves its reactivity as an electrophile due to the presence of the iodine atom. This electrophilic nature allows it to participate in substitution reactions with nucleophiles. The tert-butyl ester group can also undergo hydrolysis under acidic or basic conditions, releasing the active pyrrolidine derivative.

Comparison with Similar Compounds

Table 1: Key Properties of (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester and Analogues

Compound Name Molecular Formula Molecular Weight Substituent (Position) Configuration CAS Number Key Applications
This compound* C₉H₁₆INO₂ ~309.14 Iodo (3) S N/A Pharmaceutical intermediates
(S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester C₉H₁₆BrNO₂ 250.13 Bromo (3) S 569660-89-5 Cross-coupling reactions
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₁H₂₀INO₂ 325.19 Iodomethyl (2) R 1260610-71-6 R&D under supervision
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₁₉N₃O₂S 305.40 Cyano-pyridinylsulfanyl (3) S N/A Heterocyclic drug synthesis
(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₀N₄O₂ 288.35 Cyano-pyridinylamino (3) S 21384-05-4 Kinase inhibitor intermediates

*Estimated properties based on structural analogs.

Key Observations:

Halogen Substituents :

  • The iodine atom in the target compound provides superior leaving-group ability compared to bromine in (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, enabling efficient nucleophilic substitutions .
  • The (R)-2-Iodomethyl derivative exhibits higher molecular weight (325.19 vs. ~309.14) due to the extended iodomethyl chain, which may increase steric hindrance and alter reactivity.

Heterocyclic Modifications :

  • Pyridine-containing derivatives (e.g., ) introduce additional aromatic systems, enhancing interactions with biological targets (e.g., enzymes or receptors) in drug candidates.

Thermal Stability :

  • Tert-butyl esters in polymers like A20 () undergo thermal cleavage to form carboxylic acids, suggesting that this compound may exhibit similar decomposition pathways under high temperatures (~116–125 kJ/mol activation energy) .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : highlights the utility of tert-butyl esters in one-pot reactions, reducing purification steps and improving yields (>80% in some cases) .
  • Thermal Lithography : Studies on tert-butyl ester polymers () demonstrate their stability under controlled heating, which could inform storage conditions for iodinated analogs .

Biological Activity

(S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an iodine substitution and a tert-butyl ester functional group. The molecular formula is C10H16INO2C_{10}H_{16}INO_2 with a molecular weight of 291.15 g/mol. The presence of iodine enhances the compound's lipophilicity, which can influence its biological interactions.

Antidepressant Activity

Research indicates that compounds similar to (S)-3-iodo-pyrrolidine derivatives modulate neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential antidepressant-like effects. A study demonstrated that this class of compounds exhibited significant behavioral changes in animal models, indicating their potential as therapeutic agents for depression.

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. Its structural characteristics allow it to interact with various inflammatory mediators, potentially inhibiting pathways that lead to chronic inflammation. The anti-inflammatory activity was assessed through in vitro assays measuring cytokine release in response to inflammatory stimuli .

Interaction with Biological Targets

This compound interacts with several biological targets, including receptors involved in neurotransmission and inflammation. Binding affinity studies have indicated that the compound may act as a modulator of the M3 muscarinic acetylcholine receptor, which is implicated in various physiological processes including cognition and memory .

Case Study 1: Neuropharmacological Assessment

In a neuropharmacological study, (S)-3-iodo-pyrrolidine was evaluated for its effects on cognitive functions in rodent models. The results showed improved memory retention and reduced anxiety-like behaviors compared to control groups. The study highlighted the compound's potential as a cognitive enhancer.

Case Study 2: Cancer Therapeutics

A recent investigation explored the anticancer properties of (S)-3-iodo-pyrrolidine derivatives. The compound was tested against various cancer cell lines, demonstrating cytotoxic effects superior to standard chemotherapeutic agents like bleomycin. Mechanistic studies revealed that the compound induces apoptosis through mitochondrial pathways, suggesting its utility in cancer treatment .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC₁₀H₁₆INO₂Iodinated pyrrolidineAntidepressant, anti-inflammatory
4-(Pyrrolidin-3-YL)piperazine-1-carboxylic Acid tert-butyl EsterC₁₆H₂₀N₂O₃Piperazine derivativeNeuropharmacological effects
2-OXO-1,2-DIHYDRO-SPIRO[INDOLE-3,3'-PYRROLIDINE]C₁₄H₁₈N₂O₂Spirocyclic structureCytotoxicity against cancer cells

Q & A

Basic: What are the standard synthetic routes for preparing (S)-3-Iodo-pyrrolidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves functionalization of a pyrrolidine core. A common approach is the iodination of a pre-functionalized pyrrolidine derivative. For example, tert-butyl esters of pyrrolidine are often synthesized via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the Boc protecting group . Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF₃·OEt₂) to ensure regioselectivity . Purification via column chromatography is critical to isolate the (S)-enantiomer, often requiring chiral stationary phases or derivatization with chiral auxiliaries .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and enantiopurity. The tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the pyrrolidine ring protons show distinct splitting patterns .
  • HPLC : Chiral HPLC with columns like Chiralpak AD-H or OD-H verifies enantiomeric excess (>98% for pharmaceutical-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] = 340.02 g/mol) .

Basic: What is the role of the tert-butyl ester group in this compound?

The tert-butyl ester acts as a protecting group for the carboxylic acid, enhancing solubility in organic solvents and preventing undesired side reactions (e.g., nucleophilic attack at the carbonyl). It is stable under basic and mildly acidic conditions but can be cleaved using strong acids like HCl or TFA, enabling further functionalization .

Advanced: How can reaction conditions be optimized to improve yield and enantiopurity during iodination?

Critical factors include:

  • Temperature : Low temperatures (−20°C to 0°C) minimize racemization during iodination .
  • Catalyst Selection : Lewis acids like BF₃·OEt₂ enhance electrophilic iodination efficiency .
  • Solvent Choice : Anhydrous dichloromethane or THF reduces hydrolysis side reactions .
  • Workup : Quenching with sodium thiosulfate removes excess iodine, and silica gel chromatography isolates the product with >95% purity .

Advanced: How should researchers resolve contradictions in reported yields for similar iodination reactions?

Discrepancies may arise from:

  • Purity of Starting Materials : Impurities in pyrrolidine precursors (e.g., residual moisture) can reduce yields. Ensure substrates are dried over molecular sieves .
  • Reagent Stoichiometry : Excess ICl (>1.2 equiv) may lead to di-iodination, while insufficient amounts result in incomplete conversion .
  • Stereochemical Stability : Monitor reaction progress via TLC or in situ Raman spectroscopy to detect racemization .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Substituent Modification : Introducing electron-withdrawing groups (e.g., CF₃) at the pyrrolidine 4-position can enhance metabolic stability .
  • Prodrug Approaches : Replace the tert-butyl ester with a pivaloyloxymethyl group to improve oral bioavailability .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids enables diversification of the iodinated position for structure-activity relationship (SAR) studies .

Advanced: How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC. Hydrolysis of the tert-butyl ester is a primary degradation pathway .
  • Light Sensitivity : Expose to UV light (320–400 nm) to assess photodegradation. Use amber vials for long-term storage .

Advanced: What methods ensure stereochemical fidelity during multi-step syntheses?

  • Chiral Auxiliaries : Use (S)-proline-derived intermediates to enforce configuration .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-couplings with chiral ligands (e.g., BINAP) to retain enantiopurity .
  • Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers during recrystallization .

Advanced: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation of iodine vapors .
  • Spill Management : Neutralize iodine residues with sodium thiosulfate solution .
  • Waste Disposal : Collect halogenated waste separately for incineration .

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